3-Nitro-5-(trifluoromethyl)phenol

Description

The exact mass of the compound 3-Nitro-5-(trifluoromethyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitro-5-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-5-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(11(13)14)3-6(12)2-4/h1-3,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIAMHNYAPDMRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373312 |

Source

|

| Record name | 3-nitro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-57-5 |

Source

|

| Record name | 3-(Trifluoromethyl)-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-nitro-5-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)phenol (CAS 349-57-5)

Introduction: A Trifecta of Functionality for Modern Synthesis

3-Nitro-5-(trifluoromethyl)phenol, registered under CAS number 349-57-5, is a highly functionalized aromatic compound that serves as a strategic building block in medicinal chemistry and advanced organic synthesis.[1][2][3][4] Its structure is uniquely characterized by the convergence of three key functional groups on a benzene scaffold: a nucleophilic hydroxyl group, a strongly electron-withdrawing nitro group, and a lipophilic, metabolically stable trifluoromethyl group. This distinct combination of properties makes it an invaluable intermediate for creating complex molecules with tailored pharmacological and physicochemical profiles.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity by acting as a bioisostere for groups like chlorine or methyl.[5][6][7][8] Simultaneously, the nitro group (-NO2) is a versatile chemical handle. It can be readily transformed into other functional groups, such as amines, enabling a diverse range of subsequent chemical modifications.[9][10] The phenolic hydroxyl (-OH) group provides a reactive site for nucleophilic substitution reactions, most notably for the formation of ether and ester linkages.[11]

This guide provides a comprehensive overview of the core properties, spectroscopic profile, reactivity, synthetic applications, and safe handling of 3-Nitro-5-(trifluoromethyl)phenol, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is paramount to its successful application in synthesis. The properties of 3-Nitro-5-(trifluoromethyl)phenol are dictated by its trifunctional nature. The strong electron-withdrawing effects of both the -NO2 and -CF3 groups increase the acidity of the phenolic proton compared to phenol itself.

Below is a summary of its key physical and chemical identifiers.

Data Presentation: Key Properties Table

| Property | Value | Source(s) |

| CAS Number | 349-57-5 | [1] |

| Molecular Formula | C₇H₄F₃NO₃ | [1][3] |

| Molecular Weight | 207.11 g/mol | [1][3] |

| IUPAC Name | 3-Nitro-5-(trifluoromethyl)phenol | [2] |

| Synonyms | 3-Hydroxy-5-nitrobenzotrifluoride | [11] |

| Appearance | Solid | [1] |

| Melting Point | 89-92 °C | [1] |

| Boiling Point | 258.9 ± 40.0 °C (Predicted) | [1] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

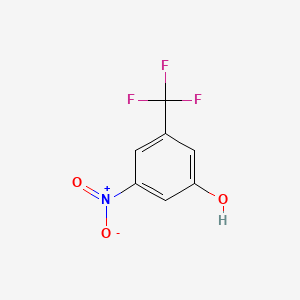

Visualization: Chemical Structure

The structural arrangement of the functional groups is key to the molecule's reactivity.

Caption: Structure of 3-Nitro-5-(trifluoromethyl)phenol with key functional groups highlighted.

Spectroscopic Profile

While a comprehensive, publicly available experimental spectrum for this specific molecule is not readily found, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from structurally similar compounds. Commercial suppliers can often provide lot-specific spectra upon request.[4]

-

¹H NMR (Proton NMR): The aromatic region is expected to show three distinct signals, each integrating to one proton. Due to the strong electron-withdrawing nature of the -NO₂ and -CF₃ groups, these signals will be downfield. The phenolic -OH proton will appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

-

¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the three different substituents.

-

IR (Infrared) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the phenol (broad, ~3200-3600 cm⁻¹), the asymmetric and symmetric N-O stretches of the aromatic nitro group (approx. 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively), and strong C-F stretching bands (~1100-1300 cm⁻¹).[12]

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 207.11. Common fragmentation patterns would involve the loss of the nitro group (-NO₂) and potentially rearrangements involving the hydroxyl group.

Reactivity and Synthetic Applications

The synthetic utility of 3-Nitro-5-(trifluoromethyl)phenol stems from the distinct reactivity of its three functional groups, allowing for sequential and regioselective transformations.

Visualization: General Reactivity Profile

Caption: Key reaction pathways for 3-Nitro-5-(trifluoromethyl)phenol.

Core Application: Synthesis of Bioactive Ethers

A primary application of this molecule is in the synthesis of aryl ethers, a common motif in pharmacologically active compounds. The Williamson ether synthesis is the most direct and robust method for this transformation. The protocol's success hinges on the initial deprotonation of the acidic phenol to form a potent phenoxide nucleophile.

Causality in Experimental Design: The choice of base and solvent is critical. For an acidic phenol like this, a moderately strong base such as potassium carbonate (K₂CO₃) is sufficient and offers easier handling than sodium hydride (NaH).[11] Anhydrous polar aprotic solvents like acetone or DMF are preferred as they effectively solvate the cation of the base without interfering with the nucleophilic phenoxide.[13][14]

Experimental Protocol: General Williamson Ether Synthesis

This protocol describes a self-validating system for the O-alkylation of 3-Nitro-5-(trifluoromethyl)phenol. Progress is monitored by Thin-Layer Chromatography (TLC), ensuring the reaction is driven to completion before work-up.

Materials:

-

3-Nitro-5-(trifluoromethyl)phenol (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

-

Alkyl Halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

-

Anhydrous Acetone or DMF (solvent)

-

Ethyl Acetate

-

Deionized Water

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-Nitro-5-(trifluoromethyl)phenol (1.0 eq.) in anhydrous acetone (approx. 0.1 M concentration).

-

Add anhydrous K₂CO₃ (2.0 eq.) to the solution. The use of excess base ensures complete deprotonation to the phenoxide.

-

Stir the resulting suspension vigorously at room temperature for 30-60 minutes.

-

Alkylation: Add the desired primary alkyl halide (1.1 eq.) to the suspension dropwise via syringe.

-

Heat the reaction mixture to reflux (for acetone, ~56°C).

-

Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting phenol. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KX).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude residue in ethyl acetate.

-

Purification (Extraction): Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes any remaining inorganic salts and DMF if used.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ether product.

-

Purification (Chromatography): If necessary, purify the crude product by column chromatography on silica gel to obtain the final, high-purity aryl ether.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the Williamson ether synthesis.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 3-Nitro-5-(trifluoromethyl)phenol is a hazardous substance and must be handled with appropriate precautions.

| Hazard Category | Description & Precautionary Statements | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [8] |

| Skin Irritation | H315: Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling. | [8] |

| Eye Irritation | H319: Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [8] |

| Respiratory Irritation | H335: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. | [8] |

-

Personal Protective Equipment (PPE): Always use a certified fume hood, safety glasses or goggles, a lab coat, and nitrile gloves when handling this compound.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C for long-term stability.[1]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

3-Nitro-5-(trifluoromethyl)phenol is a powerful and versatile building block for chemical synthesis. Its value lies in the orthogonal reactivity of its functional groups, which allows for controlled, stepwise elaboration into more complex molecular architectures. By leveraging the nucleophilicity of the hydroxyl group, the versatile chemistry of the nitro group, and the advantageous physicochemical properties imparted by the trifluoromethyl group, researchers can efficiently construct novel compounds for applications ranging from pharmaceuticals to advanced materials. A thorough understanding of its properties and adherence to strict safety protocols are essential for unlocking its full synthetic potential.

References

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Retrieved January 11, 2026, from [Link]

-

Trifluoromethyl group. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved January 11, 2026, from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis. Retrieved January 11, 2026, from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

- Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.

-

Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. (2006). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved January 11, 2026, from [Link]

-

Supporting Information for a publication. (n.d.). pubs.acs.org. Retrieved January 11, 2026, from [Link]

-

Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 11, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

3-nitro-5-(trifluoromethyl)phenol. (n.d.). Stenutz. Retrieved January 11, 2026, from [Link]

-

3-(Trifluoromethyl)phenol. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

How can we synthesize para-nitrophenol. (2012, May 5). Chemistry Stack Exchange. Retrieved January 11, 2026, from [Link]

-

Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (2014). Pakistan Academy of Sciences. Retrieved January 11, 2026, from [Link]

-

4-Nitrophenol. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

-

13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). (n.d.). Human Metabolome Database. Retrieved January 11, 2026, from [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved January 11, 2026, from [Link]

-

Phenol, 3-nitro-. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts... (2021). NIH. Retrieved January 11, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 11, 2026, from [Link]

-

IR: nitro groups. (n.d.). University of Calgary. Retrieved January 11, 2026, from [Link]

Sources

- 1. 3-Nitro-5-(trifluoromethyl)phenol CAS#: 349-57-5 [m.chemicalbook.com]

- 2. 3-nitro-5-(trifluoromethyl)phenol [stenutz.eu]

- 3. 3-Nitro-5-(trifluoromethyl)phenol | 349-57-5 [chemicalbook.com]

- 4. acubiochem.com [acubiochem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

physicochemical properties of 3-Nitro-5-(trifluoromethyl)phenol

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)phenol

Executive Summary

This technical guide provides a comprehensive overview of the core (CAS No. 349-57-5). As a key intermediate in medicinal chemistry and materials science, a thorough understanding of this compound's characteristics is paramount for its effective application. The presence of both a nitro (-NO₂) and a trifluoromethyl (-CF₃) group on the phenol scaffold imparts unique electronic and steric properties that significantly influence its reactivity, acidity, and biological interactions. This document details its structural, thermal, and spectroscopic properties, provides expert insight into its chemical behavior, outlines protocols for its analysis, and discusses its relevance in modern drug development. The synthesis of this guide is grounded in authoritative data to support researchers, scientists, and drug development professionals in their work.

Introduction: A Molecule of Strategic Importance

3-Nitro-5-(trifluoromethyl)phenol is an aromatic organic compound whose value lies in the strategic placement of its functional groups. The trifluoromethyl group (-CF₃) is a well-established bioisostere for other chemical moieties and is frequently incorporated into pharmaceutical candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] Simultaneously, the nitro group (-NO₂) is a strong electron-withdrawing group that significantly modulates the electronic properties of the aromatic ring and the acidity of the phenolic hydroxyl group. It can also serve as a synthetic handle for further chemical transformations, such as reduction to an amine. This guide serves as a detailed reference for understanding and utilizing this versatile chemical building block.

Caption: Chemical structure of 3-Nitro-5-(trifluoromethyl)phenol.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 349-57-5 | [3][4][5][6][7][8] |

| Molecular Formula | C₇H₄F₃NO₃ | [3][4][6][7][8] |

| Molecular Weight | 207.11 g/mol | [3][4][6][7][8] |

| Appearance | Yellow to orange powder/solid | [3][9] |

| Melting Point | 87 - 94 °C | [4][5][6][9][10] |

| Boiling Point | ~258.9 °C (at 760 mmHg, Predicted) | [3][5] |

| Density | ~1.554 g/cm³ (Predicted) | [3][5] |

| XLogP3 | 2.84 | [5] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

Acidity (pKa)

-

3-(Trifluoromethyl)phenol: pKa = 9.08[11]

-

3-Nitrophenol: pKa ≈ 8.4

-

4-Nitro-3-(trifluoromethyl)phenol: pKa = 6.07[12]

Both -NO₂ and -CF₃ groups stabilize the resulting phenoxide anion through inductive effects, thereby facilitating the release of the proton. The nitro group also provides resonance stabilization. Consequently, the pKa of 3-Nitro-5-(trifluoromethyl)phenol is expected to be significantly lower (more acidic) than that of 3-nitrophenol or 3-(trifluoromethyl)phenol, likely falling in the range of 6.5 - 7.5 . This increased acidity is a critical factor in its reactivity and its potential interactions with biological targets.

Caption: Factors stabilizing the phenoxide anion, increasing acidity.

Lipophilicity

The calculated octanol-water partition coefficient (XLogP3) is 2.84, indicating that the compound is moderately lipophilic.[5] This property is a key determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, and ability to cross cellular membranes. The lipophilic trifluoromethyl group and aromatic ring are balanced by the polar hydroxyl and nitro groups.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 3-Nitro-5-(trifluoromethyl)phenol is essential for any research or development application. This section outlines the expected spectroscopic signatures and appropriate analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A predicted ¹H NMR spectrum suggests the following signals: δ 8.07 (s, 1H), 7.88 (t, 1H), 7.43 (s, 1H), and a broad singlet for the phenolic proton around 6.22 ppm (this shift is highly dependent on solvent and concentration).[10] The aromatic protons appear at distinct chemical shifts due to the electronic effects of the substituents.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. The carbons bearing the -OH and -NO₂ groups will be significantly shifted downfield.

-

¹⁹F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the compound's functional groups. Key expected vibrational frequencies include:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

N-O Asymmetric & Symmetric Stretch: Two strong, sharp bands around 1530 cm⁻¹ and 1350 cm⁻¹, characteristic of a nitro group.

-

C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺˙) would be observed at m/z 207.

-

Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the base peak at m/z 206, reflecting the compound's acidity.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds.

Methodology:

-

System Preparation: A standard HPLC system with a UV detector is used.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: The C18 stationary phase retains the moderately lipophilic analyte. A gradient elution starting with a higher percentage of aqueous phase (A) and ramping to a higher percentage of organic phase (B) will effectively elute the compound while separating it from more polar or less polar impurities. Formic acid is used to acidify the mobile phase, ensuring the phenolic proton remains protonated for consistent retention and sharp peak shape.

-

-

Gradient Elution: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and/or 280 nm.

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at ~1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase composition.

-

Analysis: Inject 10 µL and integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Caption: Proposed synthetic route via electrophilic nitration.

Causality Behind the Method:

-

The hydroxyl (-OH) group is an activating, ortho, para-director.

-

The trifluoromethyl (-CF₃) group is a deactivating, meta-director.

-

The nitronium ion (NO₂⁺) electrophile will be directed by both groups. The position meta to the -CF₃ group and meta to the -OH group (C5) is sterically accessible and electronically favored, leading to the desired product. However, other isomers are likely to form, necessitating purification.

Key Reactions

-

O-Alkylation/Acylation: The acidic phenolic proton can be easily removed by a base (e.g., K₂CO₃, NaH) to form a potent nucleophile. This phenoxide can then react with alkyl halides (Williamson ether synthesis) or acyl chlorides to form ether and ester derivatives, respectively. [1]This is a cornerstone reaction for incorporating the trifluoromethyl-nitrophenyl moiety into larger molecules.

-

Nitro Group Reduction: The nitro group can be reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂). This transforms the compound into 3-Amino-5-(trifluoromethyl)phenol, a valuable bifunctional intermediate for further derivatization.

Relevance in Drug Development and Research

The unique combination of functional groups makes this compound a valuable scaffold in medicinal chemistry.

-

Metabolic Blocking: The strong C-F bonds of the trifluoromethyl group are highly resistant to metabolic oxidation by cytochrome P450 enzymes. [2]Incorporating this group can block potential metabolic hotspots on the aromatic ring, increasing a drug candidate's half-life.

-

Modulation of Physicochemical Properties: As previously discussed, the -CF₃ and -NO₂ groups tune the pKa and lipophilicity of the molecule, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. [13]* Synthetic Intermediate: It serves as a starting material for a wide range of more complex molecules, including potential kinase inhibitors, receptor antagonists, and other bioactive compounds. [14][15]The reactivity of both the hydroxyl and nitro groups provides multiple avenues for synthetic elaboration.

-

Toxicological Considerations: The metabolism of nitrophenols can sometimes lead to reactive intermediates. [16]Therefore, when using this scaffold in drug design, it is crucial to conduct thorough toxicological and metabolic studies to ensure the safety profile of the final drug candidate.

Conclusion

3-Nitro-5-(trifluoromethyl)phenol is more than a simple chemical; it is a strategically designed building block that leverages the powerful effects of fluorine and nitro-group chemistry. Its well-defined physicochemical properties—notably its moderate lipophilicity, enhanced acidity, and metabolic stability conferred by the -CF₃ group—make it an attractive intermediate for the synthesis of advanced materials and novel pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently and effectively utilize this versatile compound in their research and development endeavors.

References

-

3-nitro-5-(trifluoromethyl)phenol . Stenutz. [Link]

-

3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties | Density, Cp, Viscosity . Chemcasts. [Link]

-

3-(Trifluoromethyl)phenol, 99% . Otto Chemie Pvt. Ltd. [Link]

-

3-Methyl-5-nitro-2-(trifluoromethyl)phenol | C8H6F3NO3 . PubChem. [Link]

-

4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 . PubChem. [Link]

- EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

-

Toxicological Profile for Nitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940 . [Link]

-

3-Nitro-5-(trifluoromethyl)phenol CAS 349-57-5 . Watson International. [Link]

-

3-Nitro-5-(trifluoromethyl)phenol, CAS No. 349-57-5 . iChemical. [Link]

-

4-Nitro-3-(trifluoromethyl)phenol - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

-

3-(Trifluoromethyl)phenol: A Cornerstone in Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . PubMed Central (PMC). [Link]

-

Fungal Metabolism of 3-nitrofluoranthene . PubMed. [Link]

-

Phenol, 3-nitro- . National Institute of Standards and Technology (NIST) WebBook. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Nitro-5-(trifluoromethyl)phenol CAS#: 349-57-5 [m.chemicalbook.com]

- 4. 3-nitro-5-(trifluoromethyl)phenol [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 3-Nitro-5-(trifluoromethyl)phenol | 349-57-5 [chemicalbook.com]

- 8. acubiochem.com [acubiochem.com]

- 9. 3-Nitro-5-(trifluoromethyl)phenol, 98%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 10. 3-Nitro-5-(trifluoromethyl)phenol, CAS No. 349-57-5 - iChemical [ichemical.com]

- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 12. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. atsdr.cdc.gov [atsdr.cdc.gov]

3-Nitro-5-(trifluoromethyl)phenol molecular weight and formula

An In-Depth Technical Guide to 3-Nitro-5-(trifluoromethyl)phenol for Advanced Research Applications

Introduction: A Key Building Block in Modern Chemistry

3-Nitro-5-(trifluoromethyl)phenol is a highly functionalized aromatic compound of significant interest to researchers in drug discovery, agrochemical synthesis, and materials science. Its unique trifunctional nature—a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and a lipophilic, metabolically stable trifluoromethyl group—makes it a versatile intermediate for creating complex molecular architectures. The strategic placement of these groups on the benzene ring imparts distinct electronic and steric properties, influencing the molecule's reactivity and the biological activity of its derivatives.

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, the nitro (NO₂) group, while sometimes considered a liability, is a powerful synthetic handle and can act as a bioisostere for other functional groups.[2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safe handling of 3-Nitro-5-(trifluoromethyl)phenol, designed for professionals engaged in advanced chemical research.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's fundamental properties is critical for its effective application in synthesis and development. 3-Nitro-5-(trifluoromethyl)phenol is a solid at room temperature with a distinct set of physical and chemical characteristics defined by its substituent groups.

Core Properties

The key quantitative data for 3-Nitro-5-(trifluoromethyl)phenol are summarized in the table below, compiled from various chemical suppliers and databases.[3][4][5][6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO₃ | [3][5][8] |

| Molecular Weight | 207.11 g/mol | [3][4][6] |

| CAS Number | 349-57-5 | [5][8][9] |

| Melting Point | 89-92 °C | [3][7] |

| Boiling Point | 258.9±40.0 °C (Predicted) | [7] |

| IUPAC Name | 3-nitro-5-(trifluoromethyl)phenol | [3][6] |

| Synonyms | 3-hydroxy-5-nitrobenzotrifluoride, 3-trifluoromethyl-5-nitrophenol | [3][5] |

Structural and Electronic Profile

The molecular structure of 3-Nitro-5-(trifluoromethyl)phenol is foundational to its reactivity. The powerful electron-withdrawing nature of both the nitro and trifluoromethyl groups, meta-disposed to each other, significantly increases the acidity of the phenolic proton compared to phenol itself. This enhanced acidity facilitates deprotonation, making the corresponding phenoxide a readily accessible and effective nucleophile for various substitution reactions.

Caption: Molecular structure of 3-Nitro-5-(trifluoromethyl)phenol.

Part 2: Synthesis and Reactivity

As a specialized building block, 3-Nitro-5-(trifluoromethyl)phenol is typically prepared through multi-step synthesis. A plausible and common approach involves the regioselective nitration of 3-(trifluoromethyl)phenol.

Proposed Synthetic Workflow

The synthesis leverages established electrophilic aromatic substitution principles. The trifluoromethyl group is a meta-director, while the hydroxyl group is an ortho-, para-director. Their combined influence directs the incoming nitro group primarily to the position ortho to the hydroxyl group and meta to the trifluoromethyl group.

Caption: Proposed workflow for the synthesis of 3-Nitro-5-(trifluoromethyl)phenol.

Reactivity Profile

The molecule offers three primary sites for chemical modification:

-

Phenolic Hydroxyl Group : This is the most reactive site. It can be easily deprotonated to form a phenoxide, which serves as a potent nucleophile in Williamson ether syntheses or can be acylated to form esters.[1]

-

Aromatic Ring : The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a leaving group were present at another position. Further electrophilic substitution is disfavored.

-

Nitro Group : The nitro group can be reduced to an amine (NH₂), providing a route to a different class of intermediates, such as 3-amino-5-(trifluoromethyl)phenol. This transformation opens up possibilities for amide bond formation, diazotization, and other amine-based chemistries.

Part 3: Applications in Drug Discovery and Chemical Synthesis

While specific drugs derived directly from 3-Nitro-5-(trifluoromethyl)phenol are not broadly documented in public literature, its value lies in its role as a versatile intermediate. Related fluorinated phenols are pivotal in creating high-value molecules. For instance, 3,5-bis(trifluoromethyl)phenol is a known building block for pharmaceuticals and agrochemicals.[10] The principles guiding its use are directly applicable to 3-Nitro-5-(trifluoromethyl)phenol.

Role as a Synthetic Intermediate

The compound serves as a scaffold for introducing the 3-nitro-5-(trifluoromethyl)phenyl moiety into larger molecules. This is a common strategy in medicinal chemistry to probe specific regions of a biological target, with the CF₃ group enhancing binding and metabolic stability and the NO₂ group acting as a polar contact or a synthetic precursor to other functionalities.

Caption: Synthetic utility of 3-Nitro-5-(trifluoromethyl)phenol.

Exemplary Protocol: Williamson Ether Synthesis

This protocol is adapted from general methodologies for synthesizing bioactive ether derivatives from substituted phenols and demonstrates the practical application of 3-Nitro-5-(trifluoromethyl)phenol.[1]

Objective: To synthesize an ether derivative by reacting 3-Nitro-5-(trifluoromethyl)phenol with an alkyl halide.

Methodology:

-

Deprotonation:

-

In a dry, nitrogen-flushed round-bottom flask, dissolve 3-Nitro-5-(trifluoromethyl)phenol (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution. Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol, forming the potassium phenoxide in situ. DMF is an ideal polar aprotic solvent for this SN2 reaction.

-

Stir the mixture at room temperature for 30 minutes.

-

-

Nucleophilic Substitution:

-

Add the desired primary alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the reaction mixture dropwise.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC). Causality: Heating increases the reaction rate. Monitoring by TLC is crucial to determine the point of complete consumption of the starting material, preventing side reactions.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product and dissolve inorganic salts.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Wash the combined organic layers sequentially with water and brine. Causality: These washes remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure ether derivative.

-

Part 4: Safety, Handling, and Storage

Due to its reactive functional groups, 3-Nitro-5-(trifluoromethyl)phenol must be handled with appropriate care. The safety information is derived from its Safety Data Sheet (SDS).[11][12]

GHS Hazard Information

| Hazard Class | GHS Code | Statement | Source(s) |

| Acute Toxicity, Oral | H301/H302 | Toxic/Harmful if swallowed | [3][11] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][11] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][11] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [3][11] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][13] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[11]

-

Skin Protection : Wear nitrile or neoprene gloves and a lab coat. Avoid skin contact.[11] If contact occurs, wash immediately with plenty of soap and water.[11]

-

Respiratory Protection : If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]

-

-

General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][14]

Storage Recommendations

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][11]

-

Recommended storage conditions often include keeping the material under an inert atmosphere at 2-8°C for long-term stability.[9]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[13]

Conclusion

3-Nitro-5-(trifluoromethyl)phenol stands out as a valuable and highly versatile intermediate in synthetic chemistry. The unique combination of its hydroxyl, nitro, and trifluoromethyl groups provides multiple avenues for chemical modification, enabling the construction of novel molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

-

3-nitro-5-(trifluoromethyl)phenol. Stenutz. [Link]

-

3-Nitro-5-(trifluoromethyl)phenol CAS 349-57-5. Watson International. [Link]

-

3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties. Chemcasts. [Link]

-

3-Methyl-5-nitro-2-(trifluoromethyl)phenol. PubChem. [Link]

- Preparation of 3-trifluoromethyl-4-nitrophenol.

-

The Importance of 3,5-Bis(trifluoromethyl)phenol in the Chemical Industry. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Nitro-5-(trifluoromethyl)phenol, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. 3-Nitro-5-(trifluoromethyl)phenol | 349-57-5 [chemicalbook.com]

- 5. watson-int.com [watson-int.com]

- 6. chem-casts.com [chem-casts.com]

- 7. 3-Nitro-5-(trifluoromethyl)phenol CAS#: 349-57-5 [m.chemicalbook.com]

- 8. 3-nitro-5-(trifluoromethyl)phenol [stenutz.eu]

- 9. 349-57-5|3-Nitro-5-(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. 3-Nitro-5-(trifluoromethyl)phenol - Safety Data Sheet [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

3-Nitro-5-(trifluoromethyl)phenol melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 3-Nitro-5-(trifluoromethyl)phenol (CAS No. 349-57-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] An understanding of these fundamental physical properties is critical for researchers and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This document synthesizes theoretical principles with validated experimental protocols, offering insights into the molecular factors that govern the compound's phase transitions. We present established data, explore the influence of its unique molecular structure, and provide detailed, field-proven methodologies for the accurate determination of its melting and boiling points.

Physicochemical Properties of 3-Nitro-5-(trifluoromethyl)phenol

A summary of the key physical and chemical identifiers for 3-Nitro-5-(trifluoromethyl)phenol is presented below. These values are foundational for laboratory handling, reaction setup, and safety protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₃NO₃ | [2][3] |

| Molecular Weight | 207.11 g/mol | [2][3][4] |

| CAS Number | 349-57-5 | [2][3][4] |

| Appearance | Solid, Powder | [2][5] |

| Melting Point | 89°C to 92°C | [4] |

| 91°C - 92°C | [3][6][7] | |

| 87.0°C - 94.0°C (clear melt) | [5] | |

| Boiling Point | 258.9°C at 760 mmHg | [3] |

| 258.9 ± 40.0 °C (Predicted) | [2] | |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [2] |

Theoretical Framework: The Influence of Molecular Structure on Physical Properties

The melting and boiling points of an organic compound are direct consequences of the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively.[8][9] The structure of 3-Nitro-5-(trifluoromethyl)phenol, featuring three distinct functional groups on a benzene ring, creates a unique interplay of these forces.

Key Structural Features:

-

Hydroxyl (-OH) Group: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. This capacity for strong hydrogen bonding is the primary reason for the compound's relatively high boiling point compared to non-hydroxylated analogues.

-

Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[10] Its presence increases the molecule's overall polarity and dipole moment. Furthermore, the trifluoromethyl group enhances lipophilicity, which can be a critical attribute in pharmaceutical applications.[1]

-

Nitro (-NO₂) Group: Like the -CF₃ group, the nitro group is a powerful electron-withdrawing group. It significantly contributes to the molecule's polarity and participates in strong dipole-dipole interactions.

-

Aromatic Ring: The benzene ring provides a rigid scaffold and contributes to intermolecular London dispersion forces through π-π stacking interactions.

Impact on Boiling Point: The boiling point is predominantly influenced by the strength of intermolecular forces in the liquid state.[8] For 3-Nitro-5-(trifluoromethyl)phenol, the hierarchy of forces is:

-

Hydrogen Bonding: The -OH group facilitates strong hydrogen bonds, requiring significant thermal energy to separate molecules into the gas phase.

-

Dipole-Dipole Interactions: The cumulative electron-withdrawing effects of the -NO₂ and -CF₃ groups create a large molecular dipole, leading to strong electrostatic attractions between molecules.

-

London Dispersion Forces: These forces, while weaker, increase with molecular size and surface area, contributing to the overall energy required for vaporization.[8]

Impact on Melting Point: The melting point is determined not only by the strength of intermolecular forces but also by the efficiency with which the molecules pack into a crystal lattice.[9] A molecule's symmetry and rigidity influence the stability of its solid state. While the strong intermolecular forces in 3-Nitro-5-(trifluoromethyl)phenol contribute to a relatively high melting point, the meta-substitution pattern may result in less efficient crystal packing compared to more symmetrical isomers, moderating the melting point. The presence of impurities will typically depress the melting point and broaden its range, making it a reliable criterion for assessing purity.[11]

Experimental Determination Protocols

Accurate determination of melting and boiling points is a fundamental technique for compound identification and purity verification.[11] The following protocols describe standard, validated laboratory methods.

Protocol for Melting Point Determination

This procedure utilizes the capillary tube method, which is suitable for small sample sizes and provides high accuracy when performed correctly.[12] It can be executed using a Thiele tube apparatus or a modern digital melting point apparatus (e.g., Mel-Temp).

Methodology:

-

Sample Preparation: Ensure the 3-Nitro-5-(trifluoromethyl)phenol sample is completely dry and finely powdered. Crush a small amount on a clean, dry surface (like a watch glass) with a spatula.[13]

-

Capillary Tube Loading: Take a capillary tube sealed at one end.[13] Press the open end into the powdered sample to collect a small amount of material.

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The goal is to achieve a tightly packed column of 1-2 mm in height.[12][13]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the packed capillary tube into one of the sample slots.

-

Thiele Tube: Attach the capillary tube to a thermometer using a small rubber band or thread, aligning the sample with the thermometer bulb.[9] Immerse the assembly in the oil bath of the Thiele tube, ensuring the oil level is appropriate.

-

-

Heating and Observation:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting point.

-

Allow the apparatus to cool. For the accurate measurement, begin heating again, but slow the rate to 1-2°C per minute as the temperature approaches the approximate melting point.

-

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range T₁ - T₂. A sharp melting point range (0.5-1.0°C) is indicative of a pure compound.[9]

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination

For small quantities, the capillary method (Siwoloboff method) is highly effective. It determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8][14]

Methodology:

-

Apparatus Setup: Add a small amount (a few mL) of 3-Nitro-5-(trifluoromethyl)phenol to a fusion tube.[15]

-

Capillary Insertion: Take a melting point capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid and the sealed end up.[14][15]

-

Heating Assembly: Attach the fusion tube to a thermometer. Immerse this assembly in a heating bath (e.g., Thiele tube with high-boiling mineral oil).

-

Heating and Observation:

-

Heat the bath gently.[14] As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary's open end. This indicates the liquid has reached a temperature above its boiling point.

-

-

Cooling and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact moment the liquid begins to be drawn back into the capillary tube is the point where the external pressure equals the liquid's vapor pressure.

-

-

Data Recording: The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. For accuracy, it is advisable to repeat the determination.

Caption: Workflow for Boiling Point Determination.

Conclusion

The melting point (89-92°C) and boiling point (~259°C) of 3-Nitro-5-(trifluoromethyl)phenol are defining physical properties that arise from its distinct molecular architecture. The presence of hydroxyl, nitro, and trifluoromethyl functional groups establishes a network of strong intermolecular forces, including hydrogen bonding and significant dipole-dipole interactions, which dictate the energy required for phase transitions. The experimental protocols detailed herein provide robust and reliable methods for the verification of these values, which is an indispensable step for ensuring material purity and guiding process development in research and manufacturing environments.

References

-

3-nitro-5-(trifluoromethyl)phenol - Stenutz. (n.d.). Retrieved from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Determination of Melting Point of An Organic Compound | PDF - Scribd. (n.d.). Retrieved from [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. Retrieved from [Link]

-

Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved from [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021). Retrieved from [Link]

-

3-(Trifluoromethyl)-5-nitrophenol (CAS 349-57-5) Properties | Density, Cp, Viscosity. (n.d.). Chemcasts. Retrieved from [Link]

-

EXPERIMENT (1) determination of melting points. (2021). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025). Retrieved from [Link]

-

Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (2026). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Nitro-5-(trifluoromethyl)phenol CAS#: 349-57-5 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 3-Nitro-5-(trifluoromethyl)phenol, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. H26113.03 [thermofisher.com]

- 6. 3-nitro-5-(trifluoromethyl)phenol [stenutz.eu]

- 7. chem-casts.com [chem-casts.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. nbinno.com [nbinno.com]

- 11. athabascau.ca [athabascau.ca]

- 12. scribd.com [scribd.com]

- 13. byjus.com [byjus.com]

- 14. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. byjus.com [byjus.com]

An In-depth Technical Guide to the Solubility of 3-Nitro-5-(trifluoromethyl)phenol in Organic Solvents

Introduction

3-Nitro-5-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and a lipophilic trifluoromethyl group, imparts a complex physicochemical profile that dictates its behavior in various chemical and biological systems. A thorough understanding of its solubility in organic solvents is paramount for researchers and scientists engaged in its synthesis, purification, formulation, and biological evaluation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 3-Nitro-5-(trifluoromethyl)phenol, empowering drug development professionals to optimize their experimental workflows and achieve reliable, reproducible results.

Physicochemical Profile and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. 3-Nitro-5-(trifluoromethyl)phenol (CAS No: 401-92-3, Molecular Formula: C₇H₄F₃NO₃, Molecular Weight: 207.11 g/mol ) is a solid at room temperature.[1] Its solubility behavior is a product of the interplay between its constituent functional groups:

-

Phenolic Hydroxyl (-OH) Group: This group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.

-

Nitro (-NO₂) Group: This is a polar, electron-withdrawing group that can participate in dipole-dipole interactions, enhancing solubility in polar aprotic solvents.

-

Trifluoromethyl (-CF₃) Group: This group is highly lipophilic and electron-withdrawing, which can increase solubility in less polar and nonpolar organic solvents.[2]

-

Aromatic Ring: The benzene ring itself is nonpolar and contributes to the overall lipophilicity of the molecule.

Based on these structural features, a qualitative prediction of the solubility of 3-Nitro-5-(trifluoromethyl)phenol in a range of common organic solvents can be made. It is expected to exhibit limited solubility in highly polar protic solvents due to the influence of the bulky and nonpolar trifluoromethyl group. Conversely, its solubility is likely to be higher in polar aprotic solvents that can engage in dipole-dipole interactions without being disrupted by strong hydrogen bonding networks. Its solubility in nonpolar solvents is expected to be moderate, driven by the lipophilicity of the trifluoromethyl group and the aromatic ring.

Table 1: Predicted Qualitative Solubility of 3-Nitro-5-(trifluoromethyl)phenol in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Slightly Soluble | The hydroxyl group can hydrogen bond, but the trifluoromethyl group hinders extensive solvation.[1] |

| Ethanol | Slightly Soluble | Similar to methanol, with a slight decrease in polarity which may slightly improve interaction with the nonpolar parts of the molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A strong dipole moment can interact with the nitro group, but the overall molecule has significant nonpolar character.[1] |

| Acetone | Moderately Soluble | Good balance of polarity to interact with the nitro and hydroxyl groups without being overly polar. | |

| Acetonitrile | Moderately Soluble | Its polarity is suitable for interacting with the polar functional groups. | |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Nonpolar | Dichloromethane (DCM) | Moderately Soluble | Can interact with the aromatic ring and trifluoromethyl group through London dispersion forces. |

| Toluene | Sparingly Soluble | Can interact with the aromatic ring, but lacks strong interactions with the polar functional groups. | |

| Hexane | Sparingly Soluble | Primarily interacts through weak van der Waals forces with the nonpolar regions of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of quantitative solubility data in the literature, experimental determination is crucial for accurate and reliable results. The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4]

Experimental Workflow: Isothermal Shake-Flask Method

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Nitro-5-(trifluoromethyl)phenol to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation during equilibration.

-

-

Equilibration:

-

Place the vials in a constant-temperature water bath or incubator equipped with a shaker.

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until a constant concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for 3-Nitro-5-(trifluoromethyl)phenol in the specific solvent. Prepare a series of standard solutions of known concentrations and generate a calibration curve by plotting absorbance versus concentration. Measure the absorbance of the diluted samples and determine their concentration from the calibration curve.

-

HPLC: Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for the analyte. Prepare a calibration curve using standard solutions of known concentrations. Inject the diluted samples and quantify the concentration based on the peak area.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Factors Influencing Solubility

Several factors can influence the solubility of 3-Nitro-5-(trifluoromethyl)phenol in organic solvents:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is an important consideration for processes such as recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent that can effectively interact with the various functional groups of the solute will exhibit higher solvating power.

-

Intermolecular Forces: The ability of the solvent to form hydrogen bonds, dipole-dipole interactions, and London dispersion forces that are comparable in strength to the solute-solute interactions in the crystal lattice will determine the extent of dissolution.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that uses quantum chemical calculations to predict the thermodynamic properties of fluids and solutions, including solubility.[5][6] While a detailed discussion of the methodology is beyond the scope of this guide, it is a valuable approach for in silico screening of potential solvents and for gaining a deeper understanding of solute-solvent interactions at a molecular level.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Nitro-5-(trifluoromethyl)phenol in organic solvents. While experimentally determined quantitative data is limited, a thorough analysis of its molecular structure allows for reliable qualitative predictions. The detailed, step-by-step protocol for the isothermal shake-flask method empowers researchers to generate high-quality, reproducible solubility data in their own laboratories. By combining theoretical predictions with rigorous experimental validation, scientists and drug development professionals can effectively navigate the challenges associated with the handling and application of this important molecule, ultimately accelerating the pace of research and development.

References

-

Siskos, M. G., et al. (2013). Investigation of solute-solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. PubMed. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Siskos, M. G., et al. (2013). Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. ResearchGate. [Link]

-

Prediction of Solubility with COSMO-RS. Zenodo. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2015). Dissolution Technologies. [Link]

-

Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. SciSpace. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Supplementary Material: Investigation of solute-solvent interactions in phenol compounds: accurate ab initio calculations of solvent effects on 1H NMR chemical shifts. The Royal Society of Chemistry. [Link]

-

Solute/solvent interactions and their empirical determination by means of solvatochromic dyes. Pure and Applied Chemistry. [Link]

-

COSMO-RS: predict solubilities & fluid thermodynamics. Software for Chemistry & Materials. [Link]

-

Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. (2022). PubMed. [Link]

-

Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. ResearchGate. [Link]

-

Which is the best organic solvent for nitrophenol solubility and extraction?. ResearchGate. [Link]

-

Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes. Pharmacy Infoline. [Link]

-

Is p-nitrophenol soluble in organic solvents?. ResearchGate. [Link]

-

Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. NCBI Bookshelf. [Link]

-

3-nitro-5-(trifluoromethyl)phenol. Stenutz. [Link]

Sources

- 1. 3-Nitro-5-(trifluoromethyl)phenol CAS#: 349-57-5 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Nitro-5-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Nitro-5-(trifluoromethyl)phenol, a compound of interest in medicinal chemistry and material science. Due to the absence of publicly available experimental spectra, this guide presents a detailed prediction and interpretation of the NMR data, grounded in established spectroscopic principles and data from analogous structures. We will explore the theoretical underpinnings of the observed chemical shifts and coupling constants, with a particular focus on the influence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the phenolic aromatic system. Furthermore, this document provides detailed, field-proven protocols for sample preparation and data acquisition, ensuring researchers can confidently apply these methodologies in their own laboratories.

Introduction

3-Nitro-5-(trifluoromethyl)phenol is a substituted aromatic compound featuring a phenol backbone with two powerful electron-withdrawing groups at the meta positions relative to the hydroxyl group. The unique electronic environment of this molecule makes NMR spectroscopy a critical tool for its structural elucidation and for understanding its chemical reactivity. This guide serves as a practical resource for researchers, providing a thorough examination of its predicted NMR spectral characteristics.

The core of this guide is built upon a detailed analysis of the predicted ¹H and ¹³C NMR spectra. We will dissect the expected chemical shifts (δ), multiplicities, and coupling constants (J), explaining the rationale behind these predictions. The discussion will delve into the anisotropic and inductive effects of the nitro and trifluoromethyl substituents, which profoundly influence the magnetic environment of the aromatic protons and carbons.

Beyond spectral interpretation, this guide provides robust, step-by-step protocols for NMR sample preparation and data acquisition. These methodologies are designed to be self-validating, ensuring high-quality, reproducible results. By synthesizing theoretical knowledge with practical application, this document aims to empower researchers to confidently utilize NMR spectroscopy in their work with 3-Nitro-5-(trifluoromethyl)phenol and related compounds.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the lack of publicly available experimental NMR spectra for 3-Nitro-5-(trifluoromethyl)phenol, the following data is based on established NMR prediction algorithms and analysis of structurally similar compounds. These predictions provide a reliable framework for interpreting experimentally acquired spectra.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | Singlet (s) or Triplet (t) | J ≈ 2.0 - 2.5 Hz |

| H-4 | 7.9 - 8.1 | Singlet (s) or Triplet (t) | J ≈ 2.0 - 2.5 Hz |

| H-6 | 7.6 - 7.8 | Singlet (s) or Triplet (t) | J ≈ 2.0 - 2.5 Hz |

| -OH | 11.0 - 12.0 | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 158 - 160 |

| C-2 | 115 - 117 |

| C-3 (-NO₂) | 148 - 150 |

| C-4 | 120 - 122 |

| C-5 (-CF₃) | 130 - 132 (quartet, ¹JCF ≈ 270-280 Hz) |

| C-6 | 112 - 114 |

| -CF₃ | 122 - 124 (quartet, ¹JCF ≈ 270-280 Hz) |

Spectral Interpretation and Rationale

The predicted NMR spectra of 3-Nitro-5-(trifluoromethyl)phenol are dictated by the strong electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These substituents significantly deshield the aromatic protons and carbons, leading to downfield chemical shifts.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals corresponding to the protons at the C-2, C-4, and C-6 positions.

-

Deshielding Effects: The nitro and trifluoromethyl groups withdraw electron density from the aromatic ring through both inductive and resonance effects. This reduction in electron density around the aromatic protons leads to their deshielding, causing them to resonate at higher chemical shifts (further downfield) compared to unsubstituted phenol.

-

Multiplicity: The protons on the aromatic ring (H-2, H-4, and H-6) are all meta to each other. The expected coupling between meta protons is typically small (J ≈ 2-3 Hz). Therefore, these protons are likely to appear as narrow triplets or even singlets if the coupling is not resolved.

-

Hydroxyl Proton: The phenolic hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding with the solvent (DMSO-d₆) and the electron-withdrawing effects of the substituents. This will result in a broad singlet at a very downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Carbon Chemical Shifts: The carbons directly attached to the electron-withdrawing groups (C-3 and C-5) will be the most deshielded. The carbon bearing the hydroxyl group (C-1) will also be significantly downfield. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon attached to the trifluoromethyl group (C-5) will also exhibit a quartet splitting pattern, though with a smaller coupling constant.

Experimental Protocols

To obtain high-quality NMR spectra of 3-Nitro-5-(trifluoromethyl)phenol, meticulous sample preparation and proper instrument setup are crucial.

NMR Sample Preparation

Given the polar nature of 3-Nitro-5-(trifluoromethyl)phenol, a polar deuterated solvent is recommended. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds.

Materials:

-

3-Nitro-5-(trifluoromethyl)phenol (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of 3-Nitro-5-(trifluoromethyl)phenol directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

-

Gently vortex the mixture until the solid is completely dissolved. The solution should be clear and free of any particulate matter.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool-plugged pipette directly into the NMR tube. This step is critical to remove any dust or undissolved particles that can degrade the quality of the NMR spectrum.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be adjusted.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 14 ppm is appropriate.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 200 ppm is appropriate.

-

Temperature: 298 K.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Nitro-5-(trifluoromethyl)phenol. The strong deshielding effects of the nitro and trifluoromethyl groups are expected to dominate the spectral features, resulting in downfield chemical shifts for all aromatic protons and carbons. The provided experimental protocols for sample preparation and data acquisition offer a robust framework for obtaining high-quality NMR data. By combining a solid theoretical understanding with meticulous experimental technique, researchers can effectively utilize NMR spectroscopy to characterize this and other similarly substituted aromatic compounds, thereby advancing their research in drug development and materials science.

References

An In-depth Technical Guide to the Synthesis of 3-Nitro-5-(trifluoromethyl)phenol

Introduction

3-Nitro-5-(trifluoromethyl)phenol is a valuable fluorinated aromatic compound with significant applications in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, while the nitro and hydroxyl functionalities provide versatile handles for further chemical modifications. This technical guide provides a comprehensive overview of the most reliable synthetic pathway to 3-Nitro-5-(trifluoromethyl)phenol, offering in-depth procedural details, mechanistic insights, and practical considerations for researchers and professionals in drug development and chemical synthesis.

Strategic Synthesis Approach: Retrosynthetic Analysis